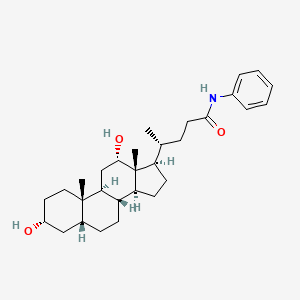

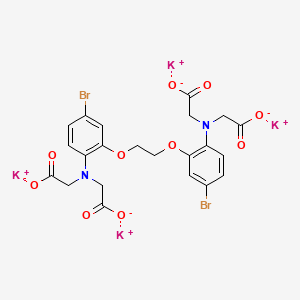

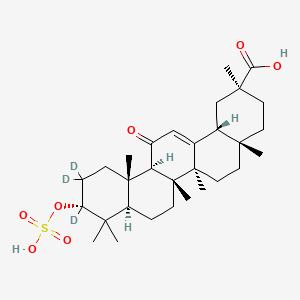

![molecular formula C24H29I2N3S B12403226 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TO-PRO 1 is a DNA binding fluorochrome, widely used in scientific research for its ability to bind to DNA through intercalation. This compound is particularly valuable for staining necrotic cells, making it an essential tool in various biological and medical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

TO-PRO 1 is synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthesis typically involves the reaction of a benzothiazole derivative with a trimethylammonium propyl group, followed by iodination to produce the final product .

Industrial Production Methods

In industrial settings, TO-PRO 1 is produced using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

TO-PRO 1 primarily undergoes intercalation reactions with DNA. This involves the insertion of the compound between the base pairs of the DNA double helix, which is a type of non-covalent interaction .

Common Reagents and Conditions

The intercalation reaction of TO-PRO 1 with DNA typically occurs under physiological conditions, such as in aqueous buffers at neutral pH. The presence of divalent cations, such as magnesium or calcium, can enhance the binding affinity of TO-PRO 1 to DNA .

Major Products Formed

The primary product of the interaction between TO-PRO 1 and DNA is a stable DNA-fluorochrome complex. This complex exhibits strong fluorescence, which can be detected using various fluorescence microscopy techniques .

Applications De Recherche Scientifique

TO-PRO 1 has a wide range of applications in scientific research:

Mécanisme D'action

TO-PRO 1 exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical and chemical properties. The compound binds to DNA through non-covalent interactions, primarily involving π-π stacking and electrostatic interactions . The primary molecular target of TO-PRO 1 is the DNA itself, and the pathways involved include the disruption of DNA replication and transcription processes .

Comparaison Avec Des Composés Similaires

TO-PRO 1 is part of a family of cyanine monomeric nucleic acid stains, which also includes compounds such as YO-PRO 1, TOTO 1, and SYBR Green I . Compared to these similar compounds, TO-PRO 1 is unique in its high affinity for DNA and its ability to selectively stain necrotic cells. This makes it particularly useful for applications where distinguishing between live and dead cells is crucial .

List of Similar Compounds

- YO-PRO 1

- TOTO 1

- SYBR Green I

TO-PRO 1 stands out due to its specific binding properties and its effectiveness in various biological and medical applications .

Propriétés

Formule moléculaire |

C24H29I2N3S |

|---|---|

Poids moléculaire |

645.4 g/mol |

Nom IUPAC |

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 |

Clé InChI |

DPXHITFUCHFTKR-UHFFFAOYSA-L |

SMILES isomérique |

CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

SMILES canonique |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

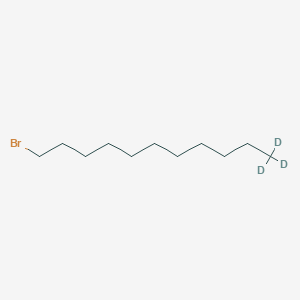

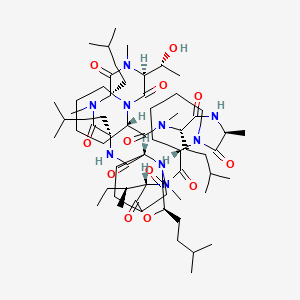

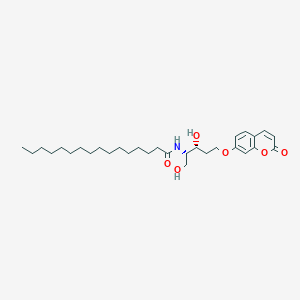

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)

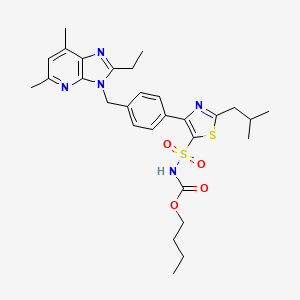

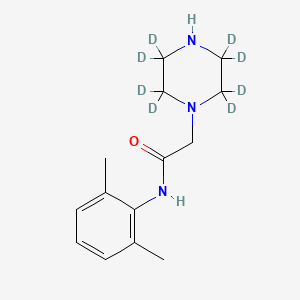

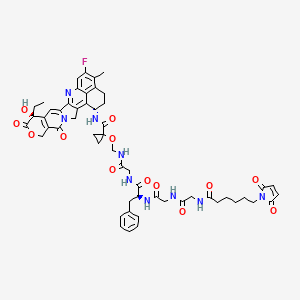

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

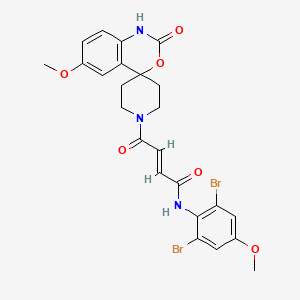

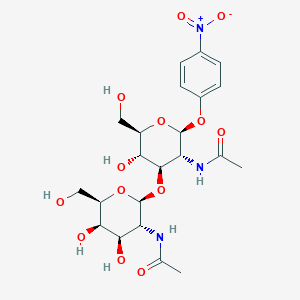

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)